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Compound of Interest

Compound Name: (Rac)-TZ30

cat. No.: B11934291

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Parameter Value
Common Name (Rac)-TZ30
rac)-(E)-5-(3-hydroxybenzylidene)-3-(2-0x0-2-
IUPAC Name (rac)-(E)-5-(3-hydroxybenzy )-3~(
phenylethyl)thiazolidine-2,4-dione
CAS Number 2218754-19-7[1]
Abstract

(Rac)-TZ30 is the racemic form of TZ30O, a synthetic small molecule belonging to the
thiazolidinedione class of compounds. It has garnered interest in the scientific community for its
potential as a neuroprotective agent. Preliminary research suggests that its biological activity
may be attributed to its role as an anticholinergic compound and a positive allosteric modulator
of the y-aminobutyric acid type A (GABAA) receptor. This document provides a comprehensive
overview of the available technical information on (Rac)-TZ30 and related thiazolidinedione
derivatives, including potential synthesis methods, pharmacological data, and proposed
mechanisms of action.

Experimental Protocols
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While specific experimental protocols for the synthesis and evaluation of (Rac)-TZ30 are not
readily available in the public domain, the following methodologies are based on established
procedures for the synthesis of structurally similar 5-arylidene-thiazolidine-2,4-dione
derivatives.

General Synthesis of 5-Arylidene-thiazolidine-2,4-dione
Derivatives

This protocol outlines a general two-step synthesis for 5-arylidene-thiazolidine-2,4-dione
derivatives, which can be adapted for the synthesis of (Rac)-TZ30. The first step involves the
formation of the thiazolidine-2,4-dione core, and the second step is a Knoevenagel
condensation with an appropriate aldehyde.

Step 1: Synthesis of Thiazolidine-2,4-dione
o A mixture of monochloroacetic acid and thiourea is refluxed in water.
e The reaction progress is monitored by thin-layer chromatography (TLC).

» Upon completion, the reaction mixture is cooled, and the resulting precipitate of thiazolidine-
2,4-dione is collected by filtration and recrystallized from water.[2]

Step 2: Knoevenagel Condensation to form 5-Arylidene-thiazolidine-2,4-dione

A mixture of thiazolidine-2,4-dione, the desired aromatic aldehyde (in this case, 3-
hydroxybenzaldehyde), and a catalytic amount of piperidine are dissolved in ethanol.[2]

e The reaction mixture is heated under reflux with continuous stirring for several hours.[2]
e The reaction is monitored by TLC.
» After completion, the mixture is poured into water and acidified with acetic acid.

e The resulting precipitate, the 5-arylidene-thiazolidine-2,4-dione derivative, is filtered, washed,
and recrystallized from a suitable solvent like acetic acid or ethanol.[2]
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To synthesize (Rac)-TZ30, the N-phenacyl group would need to be introduced. This could
potentially be achieved by reacting the synthesized 5-(3-hydroxybenzylidene)thiazolidine-2,4-
dione with a phenacyl halide in the presence of a base.

In Vitro GABAA Receptor Functional Assay

The modulatory effects of (Rac)-TZ30 on GABAA receptors can be assessed using a high-
throughput functional assay, such as a fluorescent imaging plate reader (FLIPR)-based
membrane potential assay.

Human embryonic kidney (HEK) 293 cells are transiently co-transfected with the cDNAs for
the desired GABAA receptor subunits (e.g., al, B2, y2).[3][4]

o Alarge batch of these transfected cells can be cryopreserved for consistent use.[3]

o For the assay, cells are plated and loaded with a membrane potential-sensitive fluorescent
dye.

o Activation of the GABAA receptor by an agonist (like GABA) leads to chloride ion efflux and
membrane depolarization, which is detected as an increase in fluorescence.[3]

» To assess the modulatory effect of (Rac)-TZ30, the compound is pre-incubated with the cells
before the addition of the GABA agonist.

e Anincrease in the GABA-induced fluorescence signal in the presence of (Rac)-TZ30 would
indicate positive allosteric modulation.

o Dose-response curves can be generated to determine the EC50 of the compound's
modulatory effect.

Putative Signaling Pathway and Mechanism of
Action

The neuroprotective effects of thiazolidinedione derivatives are believed to be mediated, at
least in part, through the activation of the PI3K/Akt signaling pathway. This pathway is crucial
for promoting cell survival and inhibiting apoptosis.
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I/l Edges TZD -> Receptor [color="#EA4335"]; Receptor -> PI3K [label="Activation",
color="#FBBCO05", fontcolor="#202124"]; PI3K -> Akt [label="Activation", color="#FBBCO05",
fontcolor="#202124"]; Akt -> Survival [color="#34A853"]; Akt -> Apoptosis [color="#34A853"];

/I Invisible edges for layout {rank=same; TZD; Receptor;} {rank=same; PI3K; Akt;} {rank=same;
Survival; Apoptosis;} } dot Figure 1: Proposed neuroprotective signaling pathway of
thiazolidinediones.

As illustrated in Figure 1, thiazolidinediones may bind to and activate receptor tyrosine kinases
or other cell surface receptors, leading to the recruitment and activation of Phosphoinositide 3-
kinase (PI3K). Activated PI3K then phosphorylates and activates Akt (also known as Protein
Kinase B). Activated Akt, in turn, phosphorylates a variety of downstream targets that promote
cell survival and inhibit programmed cell death (apoptosis). Studies on various
thiazolidinediones have shown that they can increase the expression of anti-apoptotic proteins
like Bcl-2 and decrease the expression of pro-apoptotic proteins like Bax.[5]

Furthermore, the action of (Rac)-TZ30 as a positive allosteric modulator of GABAA receptors
would enhance the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the
central nervous system. This increased inhibition could contribute to its neuroprotective effects
by reducing neuronal excitotoxicity, a common pathway of cell death in many neurological
disorders.

Quantitative Data

While specific quantitative pharmacological data for (Rac)-TZ30 is not widely published, the
following table presents typical data that would be generated to characterize such a compound,
based on studies of other thiazolidinedione derivatives with activity at various receptors.
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Assay Target Compound Activity Value
5-(3-
) methoxybenzylid
In vitro PTP1B
o PTP1B ene)thiazolidine- IC50 7.31 pM[6]
Inhibition
2,4-dione
derivative

Another 5-(3-

_ methoxybenzylid
In vitro PTP1B

o PTP1B ene)thiazolidine- IC50 8.73 uM[6]
Inhibition
2,4-dione
derivative
5-arylidene-
Antibacterial ) o
o S. aureus thiazolidine-2,4- MIC 17.9 uM[7]
Activity ) o
dione derivative
) ) 5-arylidene-
Antibacterial . ) o
o B. subtilis thiazolidine-2,4- MIC 18.5 uM[7]
Activity . o
dione derivative
Conclusion

(Rac)-TZ30 is a promising research compound with potential therapeutic applications in
neurodegenerative diseases. Its putative dual mechanism of action, involving both GABAA
receptor modulation and activation of pro-survival signaling pathways like PI3K/Akt, makes it an
interesting candidate for further investigation. The experimental protocols and mechanistic
insights provided in this guide, based on related compounds, offer a solid foundation for
researchers and drug development professionals to design and execute further studies to fully
elucidate the pharmacological profile of (Rac)-TZ30. Future research should focus on
obtaining specific quantitative data for (Rac)-TZ30, validating its mechanism of action, and
evaluating its efficacy and safety in preclinical models of neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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